molecular formula C9H12O3 B093710 2,6-Dimethoxybenzyl alcohol CAS No. 16700-55-3

2,6-Dimethoxybenzyl alcohol

Cat. No.: B093710
CAS No.: 16700-55-3
M. Wt: 168.19 g/mol
InChI Key: CHBOWGWPYAAYFF-UHFFFAOYSA-N
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Description

2,6-Dimethoxybenzyl alcohol is an organic compound with the molecular formula C₉H₁₂O₃. It is a derivative of benzyl alcohol, where two methoxy groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 2,6-dimethoxybenzaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature for about an hour, followed by standard work-up procedures to isolate the product .

Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of 2,6-dimethoxybenzoic acid followed by reduction with lithium aluminium hydride (LiAlH₄). This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2,6-dimethoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to 2,6-dimethoxytoluene using strong reducing agents like lithium aluminium hydride (LiAlH₄).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminium hydride (LiAlH₄) in diethyl ether.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: 2,6-Dimethoxybenzaldehyde.

    Reduction: 2,6-Dimethoxytoluene.

    Substitution: Depending on the nucleophile, products can vary widely.

Scientific Research Applications

2,6-Dimethoxybenzyl alcohol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethoxybenzyl alcohol involves its ability to undergo various chemical transformations. For instance, in oxidation reactions, the methoxy groups stabilize the intermediate carbocation, facilitating the formation of the aldehyde. In reduction reactions, the compound’s hydroxyl group is targeted by reducing agents, leading to the formation of the corresponding alkane .

Comparison with Similar Compounds

  • 2,4-Dimethoxybenzyl alcohol
  • 3,4-Dimethoxybenzyl alcohol
  • 2,5-Dimethoxybenzyl alcohol
  • 3,5-Dimethoxybenzyl alcohol

Comparison: 2,6-Dimethoxybenzyl alcohol is unique due to the positioning of its methoxy groups, which significantly influences its reactivity and stability. Compared to its isomers, this compound exhibits distinct chemical behavior, particularly in substitution and oxidation reactions. The steric and electronic effects of the methoxy groups at the 2 and 6 positions make it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

(2,6-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBOWGWPYAAYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380265
Record name 2,6-DIMETHOXYBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16700-55-3
Record name 2,6-DIMETHOXYBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-dimethoxyphenyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that 2,6-Dimethoxybenzyl alcohol undergoes photodehydroxylation. What is the proposed mechanism for this reaction, and how do the methoxy substituents influence the reaction's efficiency?

A1: The research suggests that this compound, upon absorbing light, undergoes photodehydroxylation via a singlet excited state []. This means the molecule transitions to a higher energy state where electrons are paired, and from this state, it loses a hydroxide ion (OH-) to form a benzyl cation intermediate.

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